molecular formula C9H17NO4 B116027 Isopropoxycarbonyl-l-valine CAS No. 140923-27-9

Isopropoxycarbonyl-l-valine

Cat. No. B116027
M. Wt: 203.24 g/mol
InChI Key: BOEQBJGCRDSQAI-ZETCQYMHSA-N
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Description

Isopropoxycarbonyl-l-valine, also known as N-isopropoxycarbonyl-L-Valine-OH or MOC-Val-Val, is a compound with the empirical formula C9H17NO4 and a molecular weight of 203.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of L-valine, a component of Isopropoxycarbonyl-l-valine, starts from pyruvate and involves four enzymes: acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . The synthesis and regulation of L-valine in different organisms are not identical .


Molecular Structure Analysis

The molecular structure of Isopropoxycarbonyl-l-valine has been confirmed using NMR and FTIR . The structural and electronic properties of crystalline l- and dl-valine, components of Isopropoxycarbonyl-l-valine, have been studied within the framework of density functional theory including van der Waals interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of l- and dl-valine, components of Isopropoxycarbonyl-l-valine, have been studied. The results showed that electronic properties of the two forms of valine are similar at zero pressure .

Scientific Research Applications

Production and Engineering of l-Valine

  • Production in Corynebacterium glutamicum : l-Valine, an essential amino acid, is predominantly produced through microbial fermentation. Corynebacterium glutamicum is significantly used for amino acid production. Genetic engineering of this bacterium enhances l-valine production, making it industrially competitive (Wang, Zhang, & Quinn, 2018).

  • High-Yield Production in Escherichia coli : High-yield production of l-valine has been achieved in Escherichia coli through genetic modification. The introduction of certain enzymes and exporters from other bacteria and modification of the native metabolic pathway have significantly improved l-valine production (Hao et al., 2020).

  • Enhanced Production Strategies : A multi-modular strategy was used to create an l-valine-producing strain of Escherichia coli. This approach included mutagenesis, pathway modification, and transcription factor manipulation, leading to a substantial increase in l-valine production (Hao et al., 2022).

Biochemical and Physiological Characterization

  • Effect of l-Valine on Corynebacterium glutamicum Growth : The addition of l-valine to the growth medium of Corynebacterium glutamicum impacts the growth and production of the strain. This effect is attributed to the competition for uptake of isoleucine by certain carriers, demonstrating the intricate relationship between amino acid availability and bacterial growth (Lange et al., 2003).

  • Acetohydroxy Acid Isomeroreductase in Amino Acid Biosynthesis : Acetohydroxy acid isomeroreductase, key in the biosynthesis of isoleucine, valine, and leucine, is a potential target for herbicides and fungicides. Its enzymology and structure have been studied to understand the biochemical processes and inhibition mechanisms (Dumas et al., 2001).

  • Ternary Systems in Drug Solubility : l-Valine has been studied in combination with hydroxypropyl-β-cyclodextrin and other amino acids to investigate its effect on the solubility of naproxen, a poorly water-soluble anti-inflammatory drug. This research highlights the potential pharmaceutical applications of l-valine in drug formulation (Mura, Maestrelli, & Cirri, 2003).

Applications in Health and Fitness

  • Prevention of Exercise-Induced 5-HT Release : l-Valine has been shown to prevent the release of serotonin (5-HT) in the rat hippocampus during intensive exercise. This finding is significant for understanding the physiological and psychological benefits of branched-chain amino acids in sports and fitness (Gomez-Merino et al., 2001).

properties

IUPAC Name

(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQBJGCRDSQAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288470
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropoxycarbonyl-l-valine

CAS RN

140923-27-9
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kratzel, B Schlichtner, R Kirchmayer… - Journal of medicinal …, 1999 - ACS Publications
The promising strategy of gastric ulcer healing with perorally administered epidermal growth factor (EGF) is so far strongly limited by the pepsinic degradation of this therapeutic …
Number of citations: 15 pubs.acs.org
L Tian, Y Gao, XJ Peng, C Zhang… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
Fifteen novel amino acid derivatives were designed and synthesized using natural amino acid L-valine and two non-natural amino acids as raw materials. Fungicidal activities of these …
Number of citations: 1 www.tandfonline.com
J Aleu, AJ Bustillo, R Hernandez-Galan… - Current Organic …, 2006 - ingentaconnect.com
Although biocatalysts still only account for a relatively small fraction of the total catalyst market, an increasing number of companies are beginning to supplement their range of metal …
Number of citations: 59 www.ingentaconnect.com

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